3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
Beschreibung
3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl side chain substituted with a bromine atom at the para position of the aromatic ring. The compound’s hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research. Piperidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and central nervous system (CNS) modulation properties .
Key structural features:
- Ethylphenoxy linker: A flexible ethylene chain connecting the piperidine to the aromatic group.
- 4-Bromophenoxy substituent: A bromine atom at the para position of the benzene ring, influencing electronic properties and steric bulk.
Eigenschaften
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXLFKRWQYBAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromophenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: This compound serves as an important intermediate for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals.
2. Biology:
- Neurotransmitter Modulation: Due to its structural similarity to neurotransmitters, it is studied for its effects on biological pathways related to neurological disorders. Research indicates its potential to modulate serotonin receptors, which may lead to antidepressant effects.
- Anticancer Activity: In vitro studies have demonstrated that 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can inhibit the proliferation of certain cancer cell lines, suggesting its role as a potential anticancer agent .
3. Industry:
- Production of Specialty Chemicals: The compound is utilized in the production of various specialty chemicals, which are essential for advanced material applications.
The biological activities of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride are summarized in the following table:
| Biological Activity | Description |
|---|---|
| Antidepressant Effects | Modulates neurotransmitter systems, potentially useful in treating depression. |
| Anticancer Properties | Inhibits tumor growth in specific cancer cell lines through targeted action. |
| Neurological Applications | Investigated for use in treating neurological disorders due to receptor interactions. |
| Antimicrobial Activity | Shows promise against certain bacterial strains, suggesting potential as an antibiotic. |
Case Studies and Research Findings
Neurological Disorders:
- A study evaluated the binding affinity of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride with serotonin receptors using radiolabeled ligands. Results indicated significant modulation of receptor activity, supporting its potential antidepressant properties.
Cancer Research:
- In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that it induced apoptosis and caused cell cycle arrest, highlighting its anticancer potential.
Antimicrobial Studies:
- Preliminary tests showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this compound.
Wirkmechanismus
The mechanism of action of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
†Molecular weight excludes HCl for consistency with source data.
Impact of Halogen Substituents
- Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric bulk and lipophilicity compared to chlorine.
- Positional Effects : Substitution at the para position (e.g., 4-bromo) minimizes steric clashes compared to ortho-substituted analogs (e.g., 2-methyl-4-bromo), which may hinder receptor binding .
Role of Alkyl and Aromatic Modifications
- Branched Alkoxy Chains : Compounds like 3-[2-(isopentyloxy)ethyl]piperidine HCl (235.80 g/mol) exhibit lower molecular weights and reduced aromaticity, favoring different pharmacokinetic profiles .
Biologische Aktivität
3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has attracted significant interest in pharmaceutical research due to its unique structure and potential biological activities. This compound is characterized by its piperidine ring linked to a 4-bromophenoxyethyl group, resulting in a molecular formula of C₁₃H₁₉BrClNO. Its biological activity primarily stems from interactions with specific molecular targets, including receptors and enzymes, which can lead to various pharmacological effects.
Chemical Structure and Properties
The structural formula of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can be represented as follows:
Key Features:
- Piperidine Ring: Facilitates hydrogen bonding and ionic interactions.
- Bromophenoxy Group: Engages with hydrophobic regions of target proteins, enhancing binding affinity.
The compound's mechanism of action involves:
- Binding Interactions: The bromophenoxy group interacts with hydrophobic pockets in proteins, while the piperidine moiety forms hydrogen bonds or ionic interactions.
- Modulation of Target Proteins: These interactions can alter the activity of various proteins, leading to diverse biological effects such as receptor modulation and enzyme inhibition.
Biological Activity Spectrum
Research indicates that 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride exhibits a broad spectrum of biological activities. The following table summarizes its potential pharmacological effects based on various studies:
| Biological Activity | Description |
|---|---|
| Antidepressant Effects | Modulates neurotransmitter systems, potentially useful in treating depression. |
| Anticancer Properties | Inhibits tumor growth in specific cancer cell lines through targeted action. |
| Neurological Applications | Investigated for use in treating neurological disorders due to its receptor interactions. |
| Antimicrobial Activity | Shows promise against certain bacterial strains, suggesting potential as an antibiotic. |
Case Studies and Research Findings
- Neurological Disorders: A study highlighted the compound's interaction with serotonin receptors, suggesting it may have antidepressant properties. The binding affinity was evaluated using radiolabeled ligands, demonstrating significant receptor modulation .
- Cancer Research: In vitro assays revealed that 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride inhibited the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest .
- Antimicrobial Studies: Preliminary tests showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Future Directions
The ongoing research into 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride focuses on:
- Structural Optimization: Modifying the compound's structure to enhance potency and selectivity for specific targets.
- Clinical Trials: Further investigation into its safety and efficacy in clinical settings for treating depression and cancer.
- Mechanistic Studies: Detailed studies to elucidate the precise pathways involved in its biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
